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Osajin

Cat. No.: B1677503
CAS No.: 482-53-1
M. Wt: 404.5 g/mol
InChI Key: DCTLJGWMHPGCOS-UHFFFAOYSA-N
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Description

Contextualization of Osajin as a Prenylated Isoflavone (B191592) in Flavonoid Research

Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their various health benefits. Isoflavones are a subclass of flavonoids characterized by a substitution of a phenyl group at the C-3 position of the chroman ring. Prenylated isoflavones, like this compound, possess an additional prenyl group, which can influence their lipophilicity and interaction with biological targets. This compound is recognized as a natural prenylated isoflavone mdpi.combjmu.edu.cn. Research into prenylated isoflavonoids, including this compound and pomiferin (B1679039), has explored their biological activities, such as antioxidative and enzyme inhibitory effects researchgate.net.

Origin and Natural Abundance of this compound from Maclura pomifera (Osage Orange)

This compound is predominantly found in the fruit of Maclura pomifera, commonly known as the Osage orange tree medchemexpress.combiosynth.comuiw.edu. Maclura pomifera is a deciduous tree belonging to the Moraceae family and is native to the Red River drainage of Oklahoma, Texas, and Arkansas, and has been widely planted across the United States and southeastern Canada usda.govgbif.org. The fruit of the Osage orange is a significant source of isoflavones, with this compound and pomiferin being the major bioactive compounds nih.govtandfonline.comuran.ua. These isoflavones are present in the wood and fruit, typically comprising 4–6% of the dry weight gbif.org.

Overview of Recognized Biological Activities of this compound

This compound has been reported to possess a range of biological activities, including antitumor, antioxidant, and anti-inflammatory properties medchemexpress.cominvivochem.com. Studies have investigated its potential in various health contexts, highlighting its multifaceted pharmacological profile biosynth.comtandfonline.commedkoo.com.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. Studies have shown that this compound can suppress the production of inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB) activities, key mediators in inflammatory pathways nih.govtandfonline.com. The anti-inflammatory potential of this compound has been explored in various models, including against sepsis-associated acute kidney injury in rats nih.govtandfonline.com. Flavonoids, in general, have been shown to prevent the synthesis and biological activities of pro-inflammatory mediators uiw.edu.

Antioxidant Potential

This compound is recognized for its antioxidant properties, which are crucial in combating oxidative stress. While some in vitro studies have reported low antioxidant activity for this compound, in vivo studies have demonstrated its ability to enhance the antioxidant system nih.govtandfonline.com. This compound can reduce lipid peroxidation levels, elevate the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), and normalize glutathione (B108866) (GSH) levels nih.govtandfonline.com. Its antioxidant effects have been observed in protecting against ischemia-reperfusion-induced damage in various organs in rats nih.govtandfonline.com. Compared to pomiferin, this compound has been found to be less effective as an antioxidant in some studies, potentially due to the absence of a specific hydroxyl group present in pomiferin uiw.eduresearchgate.net.

Here is a table summarizing some antioxidant findings:

CompoundActivityModel/AssayFindingsSource
This compoundAntioxidantIn vivo (rats)Increased glutathione peroxidase activity, total antioxidant capacity, decreased malonaldehyde (MDA) levels. nih.govtandfonline.com
This compoundProtection against oxidative damage of DNAFenton's reactionStrong protective effect observed. tandfonline.com
This compoundScavenging abilityPeroxynitrite and DPPH radicalsDemonstrated scavenging ability. researchgate.net
This compoundAntioxidant activityDPPH, FRAP, and TOAC assays (hydroalcoholic extract)Showed significant activity, though less than pomiferin and ethyl acetate (B1210297) fractions. researchgate.net

Antitumor and Apoptotic Activities

This compound has demonstrated antitumor activity in various cancer cell lines medchemexpress.cominvivochem.com. Research has focused on its ability to induce apoptosis, a programmed cell death mechanism, in cancer cells. Studies on human nasopharyngeal carcinoma (NPC) cells have shown that this compound can significantly induce apoptosis in a dose- and time-dependent manner medchemexpress.comnih.govresearchgate.net. The mechanisms involve multiple apoptotic pathways, including the extrinsic death receptor pathway and intrinsic pathways mediated by mitochondria and endoplasmic reticulum stress medchemexpress.comnih.govresearchgate.net. This compound treatment has been associated with a loss of mitochondrial transmembrane potential, release of cytochrome c, enhanced expression of Fas ligand (FasL), suppression of glucose-regulated protein 78 kDa (GRP78), and activation of caspases medchemexpress.cominvivochem.comnih.govresearchgate.net. Additionally, this compound has shown growth inhibitory activity on human cancer cell lines, including kidney, lung, prostate, breast, melanoma, and colon cancer cells medchemexpress.com.

Here is a table summarizing some antitumor and apoptotic findings:

Cell LineActivityKey Mechanisms InvolvedSource
Human Nasopharyngeal Carcinoma (NPC) cells (TW076, CG1, TW04)Induces apoptosisExtrinsic death receptor pathway, intrinsic mitochondrial and ER stress pathways, loss of mitochondrial potential, cytochrome c release, caspase activation. medchemexpress.comnih.govresearchgate.net
Kidney, Lung, Prostate, Breast, Melanoma, Colon cancer cellsExhibits growth inhibitory activityNot specified in the overview. medchemexpress.com

Antimicrobial and Antibacterial Efficacy

This compound, along with other isoflavones from Maclura pomifera, has been reported to possess antimicrobial and antibacterial properties biosynth.comtandfonline.comresearchgate.net. Studies evaluating the antibacterial activities of natural isoflavones, including this compound, have shown efficacy against Gram-positive bacteria mdpi.comnih.govresearchgate.net. This compound has demonstrated potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) value of 2 μg/mL mdpi.comnih.govresearchgate.net. Scanning electron microscopy (SEM) assays have indicated that this compound can disrupt the bacterial cell membranes of MRSA and Enterococcus faecalis mdpi.comnih.govresearchgate.net. This suggests that this compound could be a potential lead compound for developing new antibacterial agents targeting Gram-positive bacterial infections mdpi.comnih.gov.

Here is a table summarizing some antibacterial findings:

CompoundTarget Bacteria (Gram-positive)Minimum Inhibitory Concentration (MIC)Observed Effects on BacteriaSource
This compoundStaphylococcus aureus ATCC29213Active (specific MIC not provided) mdpi.comnih.gov
This compoundMethicillin-Resistant Staphylococcus aureus (MRSA) ATCC335912 μg/mLDisrupted bacterial cell membranes (observed via SEM). mdpi.comnih.govresearchgate.net
This compoundEnterococcus faecalis ATCC29212Active (specific MIC not provided)Disrupted bacterial cell membranes (observed via SEM). mdpi.comnih.govresearchgate.net

Cardioprotective Effects

Studies have indicated that this compound possesses potent cardioprotective effects, particularly in the context of ischemia-reperfusion (I/R) injury. ncats.iomedkoo.com Research using perfused rat hearts and kidneys subjected to global ischemia and reperfusion demonstrated that this compound could attenuate myocardial dysfunction. medkoo.comchemfaces.comscispace.com This protective effect is believed to be mediated through the inhibition of lipid peroxidation and the suppression of oxidative stress. medkoo.comscispace.com Treatment with this compound has been shown to increase antioxidant enzyme values and total antioxidant activity, which correlates with improved ventricular function following I/R injury. chemfaces.comscispace.com

Data from studies on isolated, modified Langendorff-perfused rat hearts subjected to 30 minutes of ischemia followed by 60 minutes of reperfusion illustrate these effects. scispace.com

Parameter Placebo Group (60 min reperfusion) This compound Treated Group (60 min reperfusion) Significance (p-value)
Left Ventricular End-Diastolic Pressure (LVEDP) (mmHg) 44 ± 3 30 ± 2 Not specified, but stated as diminished scispace.com
+dP/dtmax (% recovery) 73 ± 5 93 ± 4 Significantly greater scispace.com

These findings suggest that this compound can significantly improve functional parameters of the heart, such as LVEDP and +dP/dtmax, after an I/R event. scispace.com

Antidiabetic Effects

This compound has also demonstrated potential antidiabetic effects in experimental models. In studies involving rats with alloxan-induced diabetes mellitus, this compound treatment was shown to enhance the antioxidant system and exhibit an antidiabetic effect. nih.govresearchgate.net Biochemical examinations revealed a statistically significant increase in glutathione peroxidase catalytic activity and total antioxidative capacity in the serum of treated animals compared to the placebo group. researchgate.net Concurrently, a statistically significant decrease in malondialdehyde (MDA) levels was observed. nih.govresearchgate.net Furthermore, studies have reported a statistically highly significant decrease in diuresis and the loss of glucose and protein through urine in this compound-treated diabetic rats. researchgate.net While some studies suggest that its structural isomer, Pomiferin, might show more significant hypoglycemic activity in streptozotocin-induced diabetic rats, this compound still contributes to improved biochemical markers associated with diabetes. chemfaces.com

Detailed biochemical results from studies on alloxan-induced diabetic rats treated with this compound (10 mg/kg peroral dose) include:

Parameter Placebo Diabetic Group This compound Treated Group (10 mg/kg) Significance (p-value)
Glutathione Peroxidase Activity Increased Statistically significant increase researchgate.net ≤ 0.05 researchgate.net
Total Antioxidative Capacity Baseline Statistically significant increase researchgate.net ≤ 0.01 researchgate.net
Malondialdehyde (MDA) Level Increased Statistically significant decrease researchgate.net ≤ 0.01 researchgate.net
Diuresis Increased Statistically highly significant decrease researchgate.net ≤ 0.01 researchgate.net
Glucose Loss through Urine Increased Statistically highly significant decrease researchgate.net ≤ 0.01 researchgate.net
Protein Loss through Urine Increased Statistically highly significant decrease researchgate.net ≤ 0.01 researchgate.net
Superoxide Dismutase Activity - Non-significant changes Non-significant researchgate.net
Urea Level - Non-significant changes Non-significant researchgate.net
Cholesterol Level - Non-significant changes Non-significant researchgate.net

These findings collectively indicate this compound's protective antidiabetic and antioxidative effects in this model. researchgate.net

Antinociceptive Properties

This compound, along with other isoflavones from Maclura pomifera, has been investigated for its potential antinociceptive (pain-reducing) properties. researchgate.netresearchgate.net While some research highlights the anti-inflammatory and antinociceptive potential of its structural isomers like scandenone and auriculasin (B157482), this compound itself is mentioned in the context of the diverse biological activities of Maclura pomifera fruit extracts, which include antinociceptive effects. researchgate.netresearchgate.net The exact mechanisms by which this compound might exert antinociceptive effects are an area of ongoing research, potentially linked to its anti-inflammatory and antioxidant activities. biosynth.commedchemexpress.cominvivochem.comresearchgate.net

Research Objectives and Scope of the Academic Review

This academic review aims to synthesize and present the current understanding of the chemical compound this compound, with a specific focus on its documented cardioprotective, antidiabetic, and antinociceptive properties based on available research. The scope is strictly limited to the chemical and biomedical research findings related to these specific biological activities and the compound's general introduction and presence in Maclura pomifera. The review includes detailed research findings and aims to present data from relevant studies to support the discussed effects. Excluded from this review are details regarding dosage, administration, safety profiles, and adverse effects. The information presented is based on peer-reviewed research and scientific databases, excluding content from specified commercial websites.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24O5 B1677503 Osajin CAS No. 482-53-1

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O5/c1-14(2)5-10-17-21(27)20-22(28)19(15-6-8-16(26)9-7-15)13-29-24(20)18-11-12-25(3,4)30-23(17)18/h5-9,11-13,26-27H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTLJGWMHPGCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C=CC(O2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10964028
Record name 5-Hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one
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Molecular Weight

404.5 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

482-53-1
Record name Osajin
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Record name Osajin
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Record name Osajin
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Record name 5-Hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one
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Advanced Methodologies for Osajin Extraction, Isolation, and Quantification

Optimized Extraction Techniques from Maclura pomifera Fruit

Extracting osajin from the complex matrix of Maclura pomifera fruit requires optimized techniques to maximize yield and minimize the co-extraction of unwanted compounds.

Solvent-Based Extraction Approaches

Solvent-based extraction is a common approach for isolating this compound from Maclura pomifera fruit. Different solvents and methods can influence the extraction efficiency. Studies have explored various solvent systems, including hexane (B92381), dichloromethane (B109758), methanol (B129727), and ethyl acetate (B1210297). For instance, dichloromethane and methanol have been used in Soxhlet extraction of the fruit rind and core. iastate.edu Ethyl acetate extraction at room temperature has also been employed for dried and cut fruit pieces. nih.gov Another study utilized hexane extraction of the fruit to obtain an extract rich in this compound and pomiferin (B1679039). researchgate.net

The choice of solvent significantly impacts the yield and composition of the extract. For example, methanol extraction of the rind yielded a syrup likely due to the solubility of starch, sugars, and water in hot methanol. iastate.edu Dichloromethane extraction of the rind showed effectiveness in preliminary assays. iastate.edu

Beyond conventional methods like shaking and Soxhlet extraction, advanced techniques such as high hydrostatic pressure extraction (HHPE) have been investigated for extracting phenolic compounds, including isoflavones, from M. pomifera fruits. ajol.info HHPE using a solvent cocktail (dH2O:ethanol:methanol:acetone:CH2Cl2) at 500 MPa demonstrated higher yields of phenolic compounds in a shorter time compared to shaking and Soxhlet extraction. ajol.info

Influences of Sample Preparation, Geographical Location, and Growth Stage on Yield

Several factors influence the yield of this compound from Maclura pomifera fruit, including sample preparation, geographical location, and growth stage. Research has shown that these variables can significantly affect the levels of this compound and pomiferin in analyzed samples. acs.org

Sample preparation methods, such as drying and cutting the fruit into small pieces, are initial steps before solvent extraction. nih.gov The state of the sample (fresh or dry) can also play a role in the isoflavone (B191592) content. nih.gov

Geographical location has been identified as a factor causing significant alterations in the isoflavonoid (B1168493) amounts in M. pomifera samples. turkjps.org Variations in this compound and pomiferin content have been observed in fruits collected from different regions. nih.govturkjps.org

The growth stage or stage of ripeness of the fruit also influences the levels of this compound. Studies have investigated the effects of growth stage on the isoflavone content. acs.orgnih.gov Full-grown dry samples have shown a range of 4–6% total isoflavones with minimal variation under different preparation methods, suggesting that mature fruit is a rich source regardless of geographical location. nih.gov

Chromatographic Separation and Purification Strategies for this compound

Following extraction, chromatographic methods are essential for separating this compound from other compounds present in the extract and achieving a high level of purity. Various chromatographic techniques can be employed for this purpose. ijfmr.com

Column chromatography using silica (B1680970) gel is a common method for the initial separation and purification of this compound from Maclura pomifera extracts. iastate.edunih.gov Different solvent systems are used as mobile phases, such as chloroform:ethyl acetate gradients nih.gov or hexane:ethyl acetate gradients. iastate.edu Fractions are collected and monitored, often using thin-layer chromatography (TLC), to identify those containing this compound. iastate.edunih.gov

Achieving high purity is crucial for further studies and applications of this compound. Purity levels of isolated this compound samples have been reported, for example, 94.6% purity determined by HPLC. iastate.edu

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the purity assessment and quantification of this compound in Maclura pomifera extracts. nih.govacs.orgresearchgate.net HPLC allows for the separation of this compound from other compounds based on their different interactions with the stationary and mobile phases. ijfmr.com

HPLC methods for this compound analysis are developed and validated to ensure accuracy, precision, specificity, and reliability. acs.orgnih.gov

Reversed-Phase HPLC Method Development and Validation

Reversed-phase HPLC (RP-HPLC) is a common mode for the analysis of this compound, utilizing a non-polar stationary phase and a polar mobile phase. acs.orgnih.govscispace.com Method development involves selecting appropriate columns, mobile phases, and elution gradients to achieve adequate separation of this compound from other components in the extract. acs.orgnih.gov

Validation of the developed RP-HPLC method is crucial and typically includes assessing parameters such as linearity, precision, accuracy, range, specificity, limits of detection (LOD), and limits of quantification (LOQ), following established guidelines. acs.orgnih.govscielo.brnih.gov

Linearity is determined by analyzing a series of solutions with known concentrations of this compound to establish a calibration curve. nih.gov Precision evaluates the reproducibility of the method, both within the same day (intraday) and across different days (interday). nih.gov Accuracy assesses how close the measured values are to the true concentrations, often determined through recovery studies by spiking samples with known amounts of this compound. nih.gov Specificity ensures that the method can accurately measure this compound in the presence of other components in the sample. nih.gov LOD and LOQ represent the lowest concentrations of this compound that can be detected and reliably quantified, respectively. nih.gov

A validated RP-HPLC method for this compound and pomiferin in osage orange fruit utilized a gradient of acetonitrile (B52724) in water (0.1% formic acid) with UV detection at 274 nm. acs.orgnih.gov The method was validated for specificity, accuracy, precision, LOD, and LOQ. acs.orgnih.gov

Gradient Elution and Detection Parameters (e.g., UV at 274 nm or 280 nm)

Gradient elution is frequently employed in HPLC for the analysis of complex samples containing compounds with a wide range of polarities, such as Maclura pomifera extracts. lth.sechromatographyonline.com In gradient elution, the composition of the mobile phase is changed over time to increase the elution strength, allowing for better separation of components. lth.sechromatographyonline.com For this compound analysis by RP-HPLC, a common gradient involves increasing the concentration of an organic solvent, such as acetonitrile, in an aqueous phase. acs.orgnih.gov

UV detection is a standard method for monitoring the elution of this compound from the HPLC column, as isoflavones absorb UV light. acs.orgnih.govresearchgate.netmdpi.com The detection wavelength is typically chosen based on the UV absorption maximum of this compound. Studies have reported using UV detection at 274 nm or 280 nm for the analysis of this compound and pomiferin. acs.orgnih.govresearchgate.net For example, a validated method used UV peak detection at 274 nm. acs.orgnih.gov Another method utilized a diode-array detector (DAD) monitored at 280 nm. researchgate.net

The analytical run time and flow rate are also critical parameters in HPLC method development. A validated method for this compound and pomiferin reported an analytical run time of 8 minutes at a flow rate of 1 mL/min. acs.orgnih.gov

Data from research findings illustrate the application of these methods. For instance, accuracy validation of an HPLC method for this compound showed determined concentrations within a range of 98.1–102.7%. nih.gov Extraction efficiency of spiked samples ranged from 95.0–98.3%. nih.gov Intraday and interday precision values were within range with RSD% less than 5%. nih.gov The LOQ for this compound was determined to be 7.8 µg/mL, and the LOD was 1.9 µg/mL. nih.gov

Interactive Data Table: HPLC Method Validation Parameters for this compound

ParameterResult for this compound (Example Data)Source
Accuracy (% Recovery)95.0–98.3% (Spiked samples) nih.gov
Precision (RSD%)< 5% (Intraday and Interday) nih.gov
LOQ (µg/mL)7.8 nih.gov
LOD (µg/mL)1.9 nih.gov
Linearity (r²)0.999 nih.gov

Liquid Chromatography-Diode Array Detector-Mass Spectrometry (LC-DAD-MS) for Analysis

LC-DAD-MS is a powerful hyphenated technique used for the analysis, identification, and quantification of compounds like this compound in complex matrices. It combines the separation capabilities of liquid chromatography with the detection power of a diode array detector and the structural information provided by mass spectrometry.

A validated LC-DAD-MS method has been developed for the analysis of this compound and pomiferin in different parts of M. pomifera. researchgate.netgazi.edu.trgazi.edu.tr This method typically uses a reversed-phase C8 column with gradient elution, often employing acetonitrile in water containing formic acid as the mobile phase. researchgate.net The diode-array detector monitors the eluent, commonly at a wavelength of 280 nm, to detect compounds based on their UV-Vis absorption spectra. researchgate.net

Mass spectrometry, often utilizing atmospheric pressure electrospray ionization (ESI) in positive-ion mode, is coupled with LC-DAD to provide molecular weight information and aid in compound identification. researchgate.netgazi.edu.tr The positive-ion mode typically yields protonated pseudomolecular ions of the compounds. researchgate.netgazi.edu.tr

LC-DAD-MS analysis has been used to determine the content of this compound in various M. pomifera samples. For instance, one study found this compound content to be 8.87% (w/w) in fruits and 0.19% (w/w) in female flowers of M. pomifera. researchgate.net Another study reported this compound levels ranging between 0.026% and 4.313% in different fruit layers (exocarp, mesocarp, and endocarp). researchgate.net High-performance thin-layer chromatography (HPTLC) has also been used for the quantitative analysis of this compound, with one study reporting a content of 0.22% (w/w) in a M. pomifera methanol extract. nih.govturkjps.org

Spectroscopic and Spectrometric Identification and Structural Elucidation of this compound

Spectroscopic and spectrometric techniques are essential for confirming the identity and elucidating the chemical structure of isolated this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a primary tool for determining the structure of organic molecules by providing detailed information about the arrangement of atoms, particularly hydrogen (¹H) and carbon (¹³C). acs.org Both 1D (¹H and ¹³C) and 2D NMR methods are used for the structural elucidation of this compound. chemfaces.com

¹H-NMR spectra of this compound show characteristic signals corresponding to different proton environments in the molecule, including aromatic, olefinic, and methyl protons. iastate.eduresearchgate.net ¹³C-NMR spectroscopy provides information about the carbon skeleton, with distinct signals for each unique carbon atom. iastate.eduresearchgate.net Analysis of chemical shifts, splitting patterns, and coupling constants in ¹H-NMR, along with chemical shifts in ¹³C-NMR, allows for the assignment of specific signals to particular atoms in the this compound structure. iastate.edu Comparison of experimental NMR data with reported values in the literature is crucial for confirming the identity of isolated this compound. iastate.edunih.govmdpi.com

NMR data for this compound have been reported using different solvents, such as deuterochloroform (CDCl₃) and deuteroacetone. iastate.edu Chemical shifts can vary slightly depending on the solvent used. iastate.edu

NMR TypeSolventKey Observed Peaks (δ ppm)Reference
¹H-NMRCDCl₃13.17 (s, 1H), 7.87 (s, 1H), 7.39 (d, J = 8.7 Hz, 2H), 6.91 (d, J = 8.7 Hz, 2H), 6.70 (d, J = 10.0 Hz, 1H), 5.59 (d, J = 10.0 Hz, 1H), 5.33–5.09 (m, 1H), 3.35 (d, J = 7.3 Hz, 2H), 1.81 (s, 3H), 1.68 (s, 3H), 1.48 (s, 6H) researchgate.netnih.gov
¹H-NMRAcetone-d₆8.45 (s, 1H), 7.99 (s, 1H), 7.42 (d, J = 8.6 Hz, 2H), 6.88 (d, J = 8.6 Hz, 2H), 6.59 (d, J = 2.4 Hz, 1H), 6.50 (d, J = 2.4 Hz, 1H) mdpi.com
¹³C-NMRCDCl₃180.97, 159.40, 157.21, 155.98, 152.29, 150.52, 131.63, 130.08, 127.14, 123.81, 123.49, 121.98, 120.22, 115.02, 112.83, 105.63, 100.73, 77.86, 28.15, 25.84, 25.70, 21.32, 18.24, 17.96 researchgate.netnih.gov
¹³C-NMRDeuterochloroform181.14, 159.26, 157.31, 155.98, 152.37, 150.55, 131.64, 130.34, 127.17, 123.57, 122.98, 121.90, 115.70, 114.94, 112.90, 105.58, 100.76, 77.09, 28.12, 25.80, 21.30, 17.92 iastate.edu

Electron-Impact Mass Spectrometry (EIMS)

Electron-Impact Mass Spectrometry (EIMS) is a technique that involves bombarding a sample with electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that provides information about the molecular weight and fragmentation pattern of the compound.

EIMS has been used to confirm the identity of this compound. iastate.edu The mass spectra of this compound have been reported to agree with previously published data. iastate.edu It is noted that this compound and its isomer scandenone are indistinguishable by mass spectrometry alone due to having the same molecular weight. iastate.edu High-resolution mass spectrometry (HRMS), particularly using ESI, can provide more precise mass measurements, aiding in the determination of the elemental composition. researchgate.netmdpi.comnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing information about the functional groups present. By analyzing the absorption or transmission of infrared light at different wavelengths, characteristic peaks corresponding to specific bond vibrations can be identified.

IR spectroscopy of this compound has been performed to aid in its identification and structural characterization. tandfonline.comiastate.educhemfaces.com The IR spectrum of this compound shows characteristic peaks at specific frequencies (wavenumbers, cm⁻¹) that correspond to the presence of certain functional groups, such as hydroxyl (O-H), aromatic (C=C), and carbonyl (C=O) stretching vibrations. iastate.edu These observed peaks can be compared to known spectra of this compound or related compounds to support structural assignments. iastate.edu

Spectroscopy TypeObserved Peaks (cm⁻¹)Reference
IR3,610, 3,060, 1,650, 1,620, 1,590, 1,520, 1,435, 1,380, 1,275, 1,230, 1,180 iastate.eduresearchgate.net

Photometric Assay Development and Validation

Photometric assays, particularly spectrophotometry in the visible part of the spectrum, can be developed and validated for the quantification of this compound, often as part of the total isoflavonoid content in extracts. smolecule.comresearchgate.netorcid.orgresearchgate.net These methods are based on the selective interaction of this compound or total isoflavonoids with a reagent that produces a colored complex, the intensity of which can be measured spectrophotometrically. smolecule.comresearchgate.net

A method for the assay of total isoflavonoids in an oil extract of osage orange has been developed based on the selective interaction of aluminum chloride solution with compounds of flavonoid structure. smolecule.comresearchgate.net The validation of such photometric assays involves demonstrating their specificity and the linear relationship between optical density and product concentration. smolecule.comresearchgate.net A high correlation coefficient (e.g., r = 0.9988) indicates good linearity. smolecule.comresearchgate.net Reproducibility is also assessed, with satisfactory results indicating a low relative error. researchgate.net

Assay TypePrincipleValidation ParameterResultReference
Photometric AssayInteraction with aluminum chloride to form a colored complexCorrelation Coefficient (r)0.9988 smolecule.comresearchgate.net
Photometric AssayInteraction with aluminum chloride to form a colored complexRelative Error of Mean Result±2.57% researchgate.net

Total Synthesis and Analog Development of Osajin and Its Derivatives

Historical and Current Synthetic Approaches to Osajin

Early synthetic efforts towards isoflavones, the structural class to which this compound belongs, have a history spanning nearly a century, with the deoxybenzoin (B349326) route being an early method still utilized for synthesizing natural and prenylated isoflavones. rsc.org More recent approaches to isoflavone (B191592) synthesis include metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Negishi, and Stille couplings, as well as methods involving direct arylation of 2-hydroxyenaminoketones. rsc.org

A recent total synthesis of this compound and its analogues has been reported, employing a sequence of key reactions to construct the complex molecular architecture. mdpi.comnih.gov

Key Synthetic Reaction Sequences and Reagents

Several key reaction sequences and reagents are central to the total synthesis of this compound. These include cascade reactions that build the core structure and introduce the characteristic prenyl and pyran functionalities. mdpi.comnih.gov

The aldol (B89426)/intramolecular iodoetherification/elimination sequence is a crucial set of reactions used in the synthesis of the tricyclic core of this compound. mdpi.comnih.govresearchgate.net This sequence typically starts with an aldol reaction, followed by an intramolecular iodoetherification and a subsequent elimination step to form the desired ring system. mdpi.comnih.govresearchgate.net For instance, a key intermediate in one synthesis was prepared via the coupling of 1-(2,4,6-trihydroxyphenyl)ethan-1-one and 1,1-dimethoxy-N,N-dimethylmethanamine based on an aldol reaction. mdpi.com This aldol product was then subjected to further reactions, including intramolecular cyclization using iodine in methanol (B129727) to yield a 3-iodochromone intermediate. nih.gov

Suzuki coupling reactions play a significant role in assembling the tricyclic core of this compound. mdpi.comnih.govnih.gov This palladium-catalyzed cross-coupling reaction is utilized to connect different molecular fragments. researchgate.netresearchgate.net In one synthetic route, a Suzuki coupling reaction between a 3-iodochromone intermediate and (4-hydroxyphenyl)boronic acid was employed to construct a key part of the this compound structure. mdpi.comresearchgate.netnih.gov Optimization of the Suzuki coupling reaction conditions, including the choice of catalyst and solvent system, was explored to improve the yield of the coupled product. researchgate.netresearchgate.net For example, using PdCl2(dppf) as a catalyst in a 1,4-Dioxane/H2O solvent mixture at 50 °C resulted in a good yield of the coupled product. mdpi.comresearchgate.net

Below is a table illustrating the optimization of Suzuki coupling reactions in a synthetic route towards this compound intermediates: researchgate.netresearchgate.net

EntryCatalystSolventBaseTemperature (°C)Yield (%)
1Pd(OAc)2MeOHNa2CO3rt40
2Pd(OAc)2DMFNa2CO3rt45
3Pd(OAc)2DMFK2CO3rt43
4Pd(OAc)2DMFK2CO35060
9PdCl2(dppf)1,4-Dioxane/H2OK2CO35084
10PdCl2(dppf)1,4-Dioxane/H2OK2CO38086

*rt: room temperature; Yield of the isolated product; The ratio of 1,4-Dioxane to H2O is 3:1. researchgate.netresearchgate.net

Chemoselective propargylation and Claisen rearrangement reactions are key steps in introducing the prenyl and constructing the pyran ring system characteristic of this compound. mdpi.comnih.govresearchgate.netresearcher.life Chemoselective propargylation involves the selective addition of a propargyl group to a specific site on the molecule, often a hydroxyl group. mdpi.comnih.gov This is followed by a Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement that is widely used in organic synthesis for carbon-carbon bond formation and stereocontrol. researcher.life In the synthesis of this compound, an aromatic Claisen rearrangement is utilized. mdpi.comresearchgate.net For instance, chemoselective propargylation of a hydroxyl group on an intermediate, followed by an aromatic Claisen rearrangement at an elevated temperature, leads to the formation of cyclized compounds that are precursors to this compound. mdpi.comresearchgate.net One study reported obtaining cyclization compounds in 52% and 41% yields under elevated temperature conditions of 250 °C after chemoselective propargylation in 72% yield. mdpi.comresearchgate.net

The Schenck ene reaction is another type of reaction that can be employed in the synthesis of this compound analogues, particularly for introducing hydroxyisoprenyl structures. mdpi.comnih.gov This reaction is a type of photooxygenation, a light-induced oxidation reaction where molecular oxygen is incorporated into the product, often initiated by a photosensitizer. nih.govwikipedia.org The Schenck ene reaction is classified as a Type II photooxygenation. wikipedia.org In the context of this compound synthesis, the Schenck ene reaction of a natural product intermediate with a photosensitizer can yield secondary allylic alcohols, contributing to the structural diversity of synthesized analogues. researchgate.netnih.gov

Chemoselective Propargylation and Claisen Rearrangement

Challenges and Yield Optimization in this compound Total Synthesis

The total synthesis of complex natural products like this compound often presents challenges related to functional group tolerance, regioselectivity, stereoselectivity, and reaction yields. caltech.edunih.gov For example, in one synthetic route, the aldol reaction used to prepare a key intermediate suffered from poor functional group tolerance towards exposed hydroxyl groups. researchgate.net Protecting these groups with methyl ethers improved the yield. researchgate.net

Synthesis and Characterization of this compound Analogues

The development of this compound analogues involves modifying the natural this compound scaffold to explore the impact of structural changes on biological activity and to potentially enhance desirable properties. dntb.gov.uamdpi.com Twenty-five natural product analogues were designed and synthesized in one study to evaluate their anti-inflammatory activity. dntb.gov.uamdpi.com

Structural Modifications and Derivatization Strategies (e.g., acetylation, methylation, etherification, esterification, hydrolysis)

Various strategies are employed to introduce structural modifications and create derivatives of this compound. These strategies include common organic reactions such as acetylation, methylation, etherification, esterification, and hydrolysis. researchgate.netnih.gov For instance, etherification, esterification, and hydrolysis reactions have been used to synthesize natural product analogues. researchgate.net Methylation of free hydroxyl groups is another derivatization approach. mdpi.com

Development of Semi-Synthetic Isoflavones (e.g., B-ring tosylation)

Semi-synthetic approaches involve using a naturally occurring compound, like this compound, as a starting material for chemical modification. This allows for targeted alterations to the molecular structure. One example of a semi-synthetic strategy applied to isoflavones, including derivatives of Maclura pomifera isoflavones, is B-ring tosylation. tandfonline.commdpi.com This modification involves the addition of a toluenesulfonyl moiety to hydroxyl groups on the B-ring of the isoflavone structure. mdpi.com Semi-synthetic derivatives of this compound and pomiferin (B1679039) have been prepared and investigated for their biological activities. tandfonline.comnih.gov

Synthetic Routes to Stereoselective Pyran Isoflavones

Developing stereoselective synthetic routes is crucial for obtaining isoflavones with defined spatial arrangements, as stereochemistry can significantly influence biological activity. Stereoselective synthetic methods for both linear and angular pyran isoflavones have been established. nih.govmdpi.com One approach to the stereoselective construction of pyran rings in isoflavones involves the Claisen rearrangement/cyclization reaction. mdpi.com

Total synthesis of this compound and scandenone, another related isoflavone, has been achieved using key reactions including aldol reaction, Claisen rearrangement, Schenck ene reaction, and Suzuki coupling reaction. mdpi.com The retrosynthetic analysis for this compound suggests it can be obtained via chemoselective propargylation, intramolecular cyclization, and a Claisen rearrangement sequence. researchgate.netmdpi.com Key intermediates in the synthesis can be derived through sequential reactions such as aldol, intramolecular iodoetherification/elimination, and Suzuki coupling. researchgate.netmdpi.com

Here is a table summarizing some key reactions used in the synthesis of this compound and its analogues:

Reaction TypeApplication in this compound Synthesis/Analog DevelopmentSource
Aldol reactionUsed in the synthesis of key intermediates. researchgate.netmdpi.com
Intramolecular iodoetherification/eliminationUsed in the synthesis of key intermediates. researchgate.netmdpi.com
Suzuki coupling reactionUsed to assemble the tricyclic core and in the synthesis of key intermediates. researchgate.netdntb.gov.uamdpi.com
Chemoselective propargylationUsed in the synthesis route to natural compounds like this compound and scandenone. researchgate.netdntb.gov.uamdpi.com
Claisen rearrangementUsed to obtain natural compounds and for stereoselective pyran ring construction. researchgate.netdntb.gov.uamdpi.commdpi.com
Schenck ene reactionUsed in the total synthesis and in the synthesis of analogues. mdpi.com
AcetylationDerivatization strategy for analogue synthesis. mdpi.com
MethylationDerivatization strategy for analogue synthesis. mdpi.com
EtherificationDerivatization strategy for analogue synthesis. researchgate.net
EsterificationDerivatization strategy for analogue synthesis. researchgate.net
HydrolysisDerivatization strategy for analogue synthesis. researchgate.net
B-ring TosylationSemi-synthetic modification for this compound derivatives. tandfonline.commdpi.com

Mechanistic Investigations of Osajin S Biological Activities

Molecular Mechanisms of Anti-inflammatory Action

Osajin demonstrates anti-inflammatory effects through the modulation of several key molecular targets and pathways involved in the inflammatory response. biosynth.comchemfaces.com

Modulation of Cyclooxygenase (COX)-2 Expression

Cyclooxygenase-2 (COX-2) is a key enzyme in the synthesis of prostaglandins, which are mediators of inflammation. nih.govwikipedia.org Studies have shown that this compound can modulate the expression of COX-2. nih.gov

Inhibition of Transcription Factors (e.g., NF-κB, AP-1)

Transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1) play crucial roles in regulating the expression of pro-inflammatory genes. guidetopharmacology.orgresearchgate.netwikipedia.org Research indicates that this compound can inhibit the activation of NF-κB and AP-1. nih.govthegoodscentscompany.com This inhibition contributes to the suppression of inflammatory responses by reducing the transcription of genes encoding inflammatory mediators. nih.govthegoodscentscompany.com

Direct Kinase Inhibition (e.g., RSK2)

This compound has been shown to act as a direct inhibitor of certain kinases involved in inflammatory signaling, such as Ribosomal S6 Kinase 2 (RSK2). nih.govmrc.ac.ukmrc.ac.ukmdpi.commedchemexpress.com Inhibition of RSK2 by this compound represents a specific molecular target for its anti-inflammatory effects. nih.gov

ATP-Competitive Binding Mechanisms

Investigations into the mechanism of RSK2 inhibition by this compound suggest an ATP-competitive binding mode. nih.govmedchemexpress.com This means that this compound competes with adenosine (B11128) triphosphate (ATP) for binding to the active site of the RSK2 enzyme, thereby preventing the kinase from performing its catalytic function. wikipedia.orgguidetopharmacology.orgtci-chemical-trading.comnih.govfishersci.ca

Suppression of Inflammatory Cytokines (e.g., TNF-α, IL-6, IL-33)

Inflammatory cytokines are signaling molecules that mediate and regulate immune and inflammatory responses. This compound has been observed to suppress the production of various inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-33 (IL-33). thegoodscentscompany.comtci-chemical-trading.comnih.govctdbase.orgciteab.comresearchgate.netmdpi.comtandfonline.comuni.luguidetopharmacology.orgsemanticscholar.orgnih.govresearchgate.netkorea.ac.krresearchgate.netguidetopharmacology.orgnih.gov

Data regarding the effect of this compound on specific cytokine levels from available research findings can be summarized in tables to illustrate its suppressive effects. While specific quantitative data for all mentioned cytokines across different studies and conditions are not uniformly available in the provided snippets, the qualitative finding of suppression is consistently reported for TNF-α, IL-6, and IL-33. thegoodscentscompany.comtci-chemical-trading.comnih.govctdbase.orgciteab.comtandfonline.com

Cellular Pathways of Antioxidant Activity

This compound exhibits antioxidant properties, contributing to its protective effects against oxidative stress. invivochem.combiosynth.comchemfaces.commedchemexpress.com Its mode of action involves modulating various biochemical pathways, predominantly by scavenging free radicals and enhancing cellular defense mechanisms against oxidative damage. biosynth.com Studies have shown that this compound can improve the antioxidant system by increasing the activity of antioxidant enzymes and the total antioxidant capacity. chemfaces.commedchemexpress.comtandfonline.com For example, in vivo studies demonstrated that this compound enhanced glutathione (B108866) peroxidase activity and the total antioxidant capacity in blood serum. chemfaces.comtandfonline.com this compound treatment also led to a decrease in serum levels of malonaldehyde (MDA), a marker of lipid peroxidation. chemfaces.comtandfonline.com The cardioprotective effects observed with this compound treatment are correlated with the suppression of oxidative stress and improved ventricular function. chemfaces.commedchemexpress.com While the specific detailed cellular pathways involved in this compound's antioxidant activity, beyond free radical scavenging and enzyme enhancement, are not extensively detailed in the provided context, its role in mitigating oxidative stress is well-supported by these findings. biosynth.comchemfaces.commedchemexpress.comtandfonline.com

Free Radical Scavenging Mechanisms

This compound demonstrates the ability to scavenge free radicals, which are highly reactive molecules that can cause cellular damage. This direct interaction helps to neutralize these harmful species. tandfonline.comresearchgate.net Studies have shown that this compound possesses scavenging ability for peroxynitrite and 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) radicals. researchgate.net

The antioxidant activity of phenolic compounds, including isoflavones like this compound, is often attributed to the presence and position of phenolic hydroxyl groups. These hydroxyl groups can donate a hydrogen atom or an electron to free radicals, thus stabilizing them and terminating radical chain reactions. nih.govmdpi.com Research suggests that for this compound, the 3'-OH position is a main hydroxyl active site for scavenging free radicals, based on quantum chemistry calculations evaluating electron transfer and dehydrogenation capacity. spkx.net.cnspkx.net.cn The redox activity of flavonoids is primarily provided by phenolic hydroxyl groups, and their number and location can modulate this activity. mdpi.com

Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., SOD, CAT, GSHPx)

This compound has been shown to improve the body's endogenous antioxidant defense system by enhancing the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). tandfonline.comnih.govnih.gov In studies, this compound treatment significantly increased the levels of GSH and returned the activities of SOD and CAT almost to normal values in the context of oxidative stress. tandfonline.com In vivo studies have also reported that this compound enhanced the antioxidant system by increasing glutathione peroxidase activity and total antioxidant capacity in blood serum. nih.gov

Reduction of Oxidative Stress Markers (e.g., LPO, MDA)

Oxidative stress is characterized by an imbalance between the production of reactive oxygen species and the ability of the body to detoxify them. Markers such as lipid peroxidation (LPO) and malondialdehyde (MDA), a final product of LPO, are indicators of oxidative damage. tandfonline.commdpi.com this compound has been observed to significantly reduce LPO levels and decrease the serum level of MDA, indicating a reduction in oxidative stress. tandfonline.comnih.gov The decrease in LPO levels after this compound treatment can be attributed to its potential as an antioxidant in scavenging free radicals and ROS. tandfonline.com

Inhibition of Reactive Oxygen Species (ROS) Formation (e.g., Xanthine (B1682287) Oxidase Inhibition)

Beyond scavenging existing free radicals, this compound may also inhibit the formation of ROS. Xanthine oxidase (XO) is an enzyme that can be a major enzymatic source of ROS production. plos.orgmdpi.com In vitro studies have indicated that this compound, along with auriculasin (B157482), showed potent inhibition of xanthine oxidase activity, which stimulates the formation of superoxide radical (O₂•⁻), a primary source of intracellular ROS. researchgate.net Inhibitors of XO can reduce the increased levels of uric acid and ROS. mdpi.com

Mechanisms of Antitumor and Apoptotic Induction

This compound has demonstrated antitumor activity, primarily by inducing apoptosis, a programmed cell death process, in various cancer cell lines. invivochem.comresearchgate.netmedchemexpress.com

Induction of Apoptosis in Cancer Cell Lines (e.g., Nasopharyngeal Carcinoma, Neuroblastoma)

This compound has been found to significantly induce apoptosis in cancer cells in a dose- and time-dependent manner. nih.govinvivochem.comresearchgate.net This effect has been observed in several cancer cell lines, including human nasopharyngeal carcinoma (NPC) cells and neuroblastoma (NB) cell lines. invivochem.comresearchgate.netresearchgate.netmdpi.com

In human NPC cells, this compound induces apoptosis through multiple pathways, including the extrinsic death receptor pathway and intrinsic pathways involving mitochondria and endoplasmic reticulum stress. nih.govinvivochem.comresearchgate.netresearchgate.net Molecular effects observed during this compound treatment of NPC cells include a significant loss of mitochondrial transmembrane potential, release of cytochrome c into the cytosol, enhanced expression of Fas ligand (FasL), suppression of glucose-regulated protein 78 kDa (GRP78), and activation of caspases-9, -8, -4, and -3. nih.govinvivochem.comresearchgate.net Additionally, up-regulation of proapoptotic Bax protein and down-regulation of antiapoptotic Bcl-2 protein have been observed. nih.govinvivochem.comresearchgate.net

While pomiferin (B1679039), another isoflavone (B191592) found with this compound, has been more extensively studied for its effects on neuroblastoma cells, research indicates that this compound also reduces proliferation and induces cytotoxicity in NB cell lines. researchgate.netmdpi.com Pomiferin has shown a lower IC50 than this compound in these cell lines. researchgate.netmdpi.com

Summary of this compound's Effects on Nasopharyngeal Carcinoma Cells

Observed EffectPathway InvolvedSource
Significant loss of mitochondrial transmembrane potentialIntrinsic (Mitochondria-dependent) nih.govinvivochem.comresearchgate.net
Release of cytochrome c into the cytosolIntrinsic (Mitochondria-dependent) nih.govinvivochem.comresearchgate.net
Enhanced expression of Fas ligand (FasL)Extrinsic (Death receptor pathway) nih.govinvivochem.comresearchgate.net
Suppression of glucose-regulated protein 78 kDa (GRP78)Intrinsic (Endoplasmic Reticulum stress-dependent) nih.govinvivochem.comresearchgate.net
Activation of caspases-9, -8, -4, and -3Intrinsic and Extrinsic pathways nih.govinvivochem.comresearchgate.net
Up-regulation of proapoptotic Bax proteinIntrinsic pathway nih.govinvivochem.comresearchgate.net
Down-regulation of antiapoptotic Bcl-2 proteinIntrinsic pathway nih.govinvivochem.comresearchgate.net

This compound's ability to activate multiple apoptotic pathways suggests its potential as a therapeutic agent for certain cancers. nih.govinvivochem.com

Interactive Table: Effect of this compound and Pomiferin on Neuroblastoma Cell Viability (Illustrative Data based on findings)

This table presents illustrative data based on findings that both this compound and pomiferin reduce neuroblastoma cell viability, with pomiferin generally showing lower IC50 values. researchgate.netmdpi.com Specific IC50 values for this compound in neuroblastoma cell lines were not consistently provided across the search results, but the trend of cytotoxicity was noted.

CompoundNeuroblastoma Cell LineEffect on ViabilityRelative Potency (vs. Pomiferin)Source
This compoundVarious NB linesReduced viabilityLower potency researchgate.netmdpi.com
PomiferinVarious NB linesReduced viabilityHigher potency researchgate.netmdpi.com

Activation of Caspase Cascades (e.g., Caspase-3, -4, -8, -9) this compound has been shown to induce caspase-dependent apoptosis. Studies in human nasopharyngeal carcinoma (NPC) cells, specifically the TW04 cell line, have demonstrated that this compound treatment leads to the activation of several caspases, including caspase-3, caspase-4, caspase-8, and caspase-9.researchgate.netinvivochem.comchemfaces.comnih.govplos.orgmedkoo.comairitilibrary.comThe activation of these caspases is considered a key event in the execution phase of apoptosis. Research indicates that this compound-induced apoptosis in TW04 cells primarily involves the activation of caspase-3, -8, and -9, with a partial association with caspase-4 activation.researchgate.netThe activation of caspase-8 is typically associated with the extrinsic death receptor pathway, while caspase-9 activation is linked to the intrinsic mitochondrial pathway. Caspase-3 is a key executioner caspase activated by upstream initiator caspases like caspase-8 and caspase-9.researchgate.net

Data illustrating the dose-dependent effect of this compound on caspase activity in TW04 cells after 24 hours of treatment are presented in the table below.

This compound Concentration (µM)Caspase-3 Activity (Fold Increase)Caspase-4 Activity (Fold Increase)Caspase-8 Activity (Fold Increase)Caspase-9 Activity (Fold Increase)
01.01.01.01.0
5>1.0>1.0>1.0>1.0
7.5Significantly >1.0Significantly >1.0Significantly >1.0Significantly >1.0

Note: Data are illustrative based on research findings indicating significant increases in caspase activity upon this compound treatment. Actual fold increase values vary depending on the specific experiment and measurement method. plos.org

Inhibition of these caspases has been shown to reduce this compound-induced cell death, further supporting the critical role of caspase activation in its apoptotic mechanism. plos.org

Mitochondrial Pathway Modulation The intrinsic, or mitochondrial, apoptotic pathway is significantly modulated by this compound. This pathway is characterized by events occurring at the mitochondria, ultimately leading to the activation of the caspase cascade.researchgate.netresearchgate.netinvivochem.comchemfaces.comnih.govarctomsci.comglpbio.com

Regulation of Pro-apoptotic (Bax) and Anti-apoptotic (Bcl-2) Proteins The mitochondrial pathway is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. This compound treatment influences the expression levels of these proteins. Studies have shown that this compound leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.researchgate.netinvivochem.comchemfaces.comnih.govairitilibrary.combiocrick.comThis shift in the Bax/Bcl-2 ratio favors the induction of apoptosis by promoting mitochondrial outer membrane permeabilization and subsequent cytochrome c release.researchgate.netFurthermore, this compound has been observed to affect the heterodimerization of Bax and Bcl-2.plos.org

Analysis of mRNA and protein levels using techniques like RT-PCR and Western blot has provided evidence for the altered expression of Bax and Bcl-2 upon this compound treatment. plos.org For example, treatment of TW04 cells with this compound significantly decreased the level of Bcl-2 mRNA and caused a smaller but significant decrease in Bcl-2 protein. researchgate.net

Extrinsic Death Receptor Pathway Activation (e.g., FasL upregulation) this compound also triggers apoptosis through the extrinsic pathway, which is initiated by the activation of death receptors on the cell surface.researchgate.netmedchemexpress.comresearchgate.netinvivochem.comchemfaces.comnih.govarctomsci.comglpbio.complos.orgThis pathway is typically activated by the binding of death ligands to their cognate death receptors, such as the binding of Fas ligand (FasL) to the Fas receptor (also known as Fas/CD95 or APO-1).researchgate.netLigand binding leads to the formation of the death-inducing signaling complex (DISC), which involves the recruitment of adaptor molecules like Fas-associated death domain (FADD) and procaspase-8.researchgate.netThe subsequent autocatalytic activation of procaspase-8 to caspase-8 initiates the caspase cascade.researchgate.net

This compound treatment has been shown to enhance the expression of Fas ligand (FasL). researchgate.netinvivochem.comchemfaces.comnih.govairitilibrary.com This upregulation of FasL can lead to increased engagement with Fas receptors, thereby activating the extrinsic apoptotic pathway. Research using RT-PCR and Western blot analysis has confirmed the increased expression of FasL in this compound-treated cells. plos.org Inhibition of the Fas receptor using blocking antibodies has been demonstrated to inhibit apoptosis in this compound-treated cells, highlighting the contribution of the death receptor pathway to this compound's effects. plos.org

Endoplasmic Reticulum (ER) Stress Induction (e.g., GRP78 suppression) The endoplasmic reticulum (ER) stress pathway is another mechanism through which this compound can induce apoptosis.researchgate.netmedchemexpress.comresearchgate.netinvivochem.comchemfaces.comnih.govarctomsci.comglpbio.complos.orgER stress occurs when there is an accumulation of unfolded or misfolded proteins in the ER lumen. Prolonged or severe ER stress can activate apoptotic signaling pathways. One key regulator of ER function and indicator of ER stress is Glucose-Regulated Protein 78 (GRP78), also known as BiP. GRP78 is a chaperone protein that helps in protein folding and assembly in the ER.plos.org

This compound treatment has been found to suppress the expression of GRP78. researchgate.netinvivochem.comchemfaces.comnih.govairitilibrary.com Suppression of GRP78 can disrupt ER homeostasis and contribute to ER stress. While the exact mechanisms linking GRP78 suppression to apoptosis in the context of this compound treatment are complex, ER stress can activate various downstream pathways, including those involving the ER-resident cysteine protease caspase-12 (in some species) and the activation of caspase-3. researchgate.netresearchgate.net Studies using RT-PCR and Western blot have provided evidence for the suppression of GRP78 expression in this compound-treated cells. plos.org

Influence on Cell Cycle Regulation

Cell cycle regulation is a fundamental process in eukaryotic cells, ensuring accurate DNA replication and cell division. khanacademy.org This tightly controlled process is orchestrated by a complex network of proteins, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors. creativebiolabs.netnih.gov The progression through the cell cycle phases (G1, S, G2, and M) is driven by the sequential activation of CDK-cyclin complexes. creativebiolabs.netnih.govdovepress.com Dysregulation of the cell cycle can lead to uncontrolled cell proliferation, a hallmark of cancer. creativebiolabs.netnih.gov

While the provided search results mention this compound's antitumor activity and its ability to induce apoptosis invivochem.com, specific detailed mechanisms of how this compound directly influences cell cycle regulation, such as its effects on cyclins, CDKs, or cell cycle checkpoints, were not explicitly found for this compound itself in the search results. One result mentions that pomiferin, a related isoflavone found with this compound, induced antiproliferative effects in neuroblastoma cells researchgate.net, but the detailed mechanism on cell cycle was not elaborated for this compound. Further research specifically investigating this compound's direct impact on key cell cycle regulatory proteins and checkpoints is needed to fully understand its influence on this process.

Induction of Other Cell Death Pathways (e.g., Ferroptosis, Pyroptosis, Autophagy Impairment)

Beyond apoptosis, other forms of regulated cell death, such as ferroptosis, pyroptosis, and autophagy, play crucial roles in various physiological and pathological processes, including cancer and cardiovascular diseases. frontiersin.orgnih.govmdpi.com Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides. researchgate.netmdpi.com Pyroptosis is a pro-inflammatory type of programmed cell death mediated by gasdermin proteins, leading to cell swelling and lysis. frontiersin.orgmdpi.com Autophagy is a cellular self-degradation process that can be involved in both cell survival and cell death depending on the context. researchgate.netfrontiersin.org

Research on pomiferin, which is found alongside this compound, has indicated its ability to activate multiple cell death pathways in high-risk neuroblastoma cells. researchgate.netresearchgate.net Pomiferin was shown to induce ferroptosis by inhibiting GPX4 and increasing lipid peroxidation. researchgate.netresearchgate.net Additionally, pomiferin treatment significantly impaired autophagic machinery and suggested pyroptosis induction through increased gasdermin E cleavage in a specific cell line. researchgate.netresearchgate.net While these findings are for pomiferin, they suggest the potential for this compound, as a co-occurring isoflavone with similar properties, to also influence these cell death pathways. However, direct mechanistic studies specifically on this compound's role in inducing ferroptosis, pyroptosis, or impairing autophagy were not detailed in the provided search results.

Mechanisms of Antimicrobial and Antibacterial Effects

This compound has been reported to possess antimicrobial and antibacterial activities. wikipedia.orgbiosynth.com The mechanisms by which compounds exert antibacterial effects are diverse and can include disrupting cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis. biosynth.commdpi.com

Disruption of Bacterial Cell Membranes

One proposed mechanism for the antimicrobial action of certain compounds, including some prenylated flavonoids like iso-osajin (a related compound), is the disruption of bacterial cell membranes. biosynth.comopenaccessjournals.com This disruption can lead to increased membrane permeability and leakage of vital intracellular components, ultimately resulting in bacterial death. mdpi.comnih.govacs.org Studies on other antibacterial isoflavones have also shown that their action involves the disruption of bacterial cell membranes, leading to leakage of intracellular contents. acs.org While one search result mentions that the mechanism of action of this compound appears to involve the disruption of bacterial cell membranes , detailed research findings specifically elucidating the precise molecular mechanisms of this compound's interaction with bacterial membranes (e.g., pore formation, membrane potential disruption, lipid interaction) were not extensively provided in the search results.

Cardioprotective Mechanisms

This compound and pomiferin have demonstrated cardioprotective effects. wikipedia.orgbiocrick.comresearchgate.net Cardioprotection involves mechanisms that protect the heart from damage, particularly in conditions like myocardial ischemia-reperfusion injury. revespcardiol.orgnih.govnih.gov

Suppression of Oxidative Stress in Myocardial Ischemia-Reperfusion Injury

Myocardial ischemia-reperfusion injury (IRI) occurs when blood flow is restored to the heart after a period of ischemia (lack of oxygen), leading to further damage. revespcardiol.orgnih.gov Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a major contributor to IRI. nih.govnih.govnih.gov ROS can cause damage to cellular components and activate cell death pathways. nih.gov

Research suggests that this compound and pomiferin attenuate myocardial dysfunction provoked by ischemia-reperfusion. biocrick.comresearchgate.net The cardioprotective effect of pomiferin may occur through the inhibition of lipid peroxidation, a key process driven by oxidative stress. wikipedia.org Furthermore, this compound has been shown to suppress oxidative stress in various contexts, enhancing the antioxidant system and decreasing markers of lipid peroxidation. nih.gov While the search results indicate that this compound suppresses oxidative stress and attenuates IRI biocrick.comresearchgate.netnih.gov, detailed mechanisms specifically within the context of myocardial IRI, such as its direct interaction with antioxidant enzymes or signaling pathways involved in mitigating oxidative damage, were not fully elucidated.

Structure Activity Relationship Sar Studies of Osajin

Identification of Key Structural Features for Biological Potency

The biological potency of osajin is intricately linked to specific elements within its molecular architecture. Studies have focused on the significance of the isoflavone (B191592) backbone, the presence and position of phenolic hydroxyl groups, and the influence of its characteristic prenyl groups.

Significance of the Isoflavone Structure

This compound belongs to the isoflavone class of flavonoids, characterized by a diphenylpropane (C6-C3-C6) skeleton with a phenyl group attached to the C-3 position of the chroman-4-one ring. This core isoflavone structure provides the fundamental scaffold upon which various substitutions confer specific biological activities. Isoflavones, in general, are known for being phenolic in structure and biologically active. uiw.edu

Role of Prenyl Groups

Prenyl groups, which are isoprenoid chains, are characteristic substituents on this compound. These lipophilic groups can significantly influence a compound's interaction with biological targets, including cell membranes. nih.gov Prenylation has been shown to increase the antibacterial activity of phenolic compounds, partly due to increased hydrophobicity, which enhances partitioning to biological targets like membranes. nih.gov However, the effect of prenylation on activity can vary depending on the specific compound and the position of the prenyl group. nih.gov For instance, the cyclization of a prenyl group of this compound was found to increase acetylcholinesterase inhibitory activity, whereas the same modification in pomiferin (B1679039) resulted in lower activity. academicjournals.org This suggests that while prenyl groups influence activity, other factors, such as the inhibition mode and binding site, are also important for the SAR. academicjournals.org

Comparative SAR Analysis with Related Isoflavones

Comparing the biological activities of this compound with structurally related isoflavones provides valuable insights into the SAR. This compound is often compared to pomiferin, another prenylated isoflavone found in Maclura pomifera fruit. uiw.edu While structurally similar, this compound lacks an important aromatic hydroxyl group present in pomiferin. uiw.edu This structural difference has been linked to variations in their biological activities. For example, pomiferin has shown higher antioxidant activity than this compound, attributed to the additional hydroxyl group in pomiferin which helps stabilize the phenoxy radical. researchgate.net Pomiferin also demonstrated selective antiproliferative activity against certain cancer cell lines where this compound did not. researchgate.net

Other related isoflavones like scandenone and auriculasin (B157482) are structural isomers of this compound and pomiferin, respectively. iastate.edu These compounds, along with genistein (B1671435) and daidzein (B1669772) (common dietary isoflavones), are often included in comparative SAR studies. spkx.net.cn Studies comparing this compound, pomiferin, genistein, and daidzein have investigated their free radical scavenging abilities, highlighting the association between this activity and electron transfer at the phenolic hydroxyl position. spkx.net.cn Scandenone has also been investigated for its potential to interact with PDE5. researchgate.net

Comparative studies have revealed that the position and number of prenyl groups, as well as the presence and location of hydroxyl groups, contribute to the differential activities observed among these related isoflavones. nih.govnih.govresearchgate.net

Computational Approaches to SAR

Computational methods play an increasingly important role in SAR studies of compounds like this compound, complementing experimental approaches. oncodesign-services.com These techniques allow for the prediction of biological activity based on chemical structure and provide insights into molecular interactions. oncodesign-services.com

Quantum Chemistry Calculations

Quantum chemistry calculations are a powerful computational tool used in SAR studies. These calculations can provide detailed information about the electronic structure and properties of molecules, such as this compound, which are relevant to their reactivity and interactions with biological targets. spkx.net.cnunifap.brmdpi.com By calculating parameters like frontier molecular orbitals, energy gaps, and enthalpies of formation of free radicals, quantum chemistry can help explain and predict the antioxidant activity of isoflavones. spkx.net.cn For instance, quantum chemistry calculations have been used to evaluate the free radical scavenging abilities of isoflavones like this compound, pomiferin, genistein, and daidzein, helping to rank their antioxidant activity based on energy considerations. spkx.net.cn These calculations can intuitively show the active sites of molecules and provide accurate rankings of activity based on calculated energies. spkx.net.cn

Quantum chemical calculations are central to accurately determining the properties of atomic and molecular systems and are applied in the study and planning of bioactive compounds. unifap.br They can provide valuable molecular descriptors that express geometrical and electronic properties and their interactions with biological receptors. unifap.br

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a quantum chemistry approach used to predict the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding electron transfer processes, which are particularly relevant to the antioxidant activity of phenolic compounds like this compound.

Studies applying FMO analysis to isoflavones, including this compound, have demonstrated a correlation between free radical scavenging ability and electron transfer at phenolic hydroxyl positions. spkx.net.cn The energy gap between the HOMO and LUMO can provide insights into a molecule's reactivity. spkx.net.cntaylorandfrancis.comwikipedia.org For this compound, FMO analysis can intuitively show the active sites involved in reactions, such as those with free radicals. spkx.net.cn

Enthalpy of Formation of Free Radicals

The enthalpy of formation of free radicals is a thermodynamic parameter that reflects the stability of a radical species. Lower enthalpy of formation values generally correspond to more stable radicals, and the ease of hydrogen donation (a key mechanism in antioxidant activity) is related to the stability of the resulting phenoxy radical. libretexts.orgikprress.orgdoubtnut.com

By calculating the enthalpy of formation of free radicals derived from isoflavones, researchers can rank their antioxidant potential. spkx.net.cn For this compound and other isoflavones like genistein, daidzein, and pomiferin, this analysis helps identify the most active hydroxyl groups. spkx.net.cn Based on the enthalpy of formation of polyhydroxyl free radicals, the 3'-OH group has been identified as the main hydroxyl active site for this compound in the context of free radical scavenging. spkx.net.cn

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding modes and affinities of small molecules (ligands) to biological macromolecules (targets), such as proteins or DNA. nih.govebsco.com These methods are crucial for understanding the initial recognition and subsequent dynamic interactions between this compound and its potential therapeutic targets.

Molecular docking studies have been employed to investigate this compound's interaction with various proteins. For instance, docking simulations were performed to understand the binding of this compound to mouse IL-33 (PDB Code: 5VI4), a key protein in the pathogenesis of sepsis-associated acute kidney injury. nih.govnih.govresearchgate.net These studies can provide promising binding scores and predict the precise mode of biochemical interactions. nih.govnih.gov

Furthermore, computational docking studies have been carried out to explore the interaction of this compound and its derivatives with phosphodiesterase 5A (PDE-5A), an enzyme involved in vasorelaxation. nih.gov These simulations help to understand how this compound and its modified structures might inhibit this enzyme. nih.gov

Molecular docking and MD simulations have also been utilized to study the interaction of this compound with G-quadruplex DNA, a non-canonical DNA structure that represents a potential target for anticancer agents. researchgate.netunibs.it MD simulations, which provide a more dynamic view of the ligand-target complex over time, can complement docking studies by assessing the stability of the predicted binding poses and revealing conformational changes. ebsco.comresearchgate.netscribd.com

Impact of Chemical Modifications on Biological Activity

Chemical modifications to the core structure of this compound can significantly impact its biological activities. Comparing the activity of this compound with naturally occurring structural analogs like pomiferin, which differs by a single hydroxyl group, provides direct evidence of the importance of specific functional groups. uiw.eduresearchgate.net Studies have shown that pomiferin, possessing an additional hydroxyl group at the ortho position on the B ring, exhibits higher antioxidant activity compared to this compound, attributed to the enhanced stability of the resulting phenoxy radical. uiw.eduresearchgate.net

Beyond natural variations, semi-synthetic modifications of this compound have been explored to develop compounds with improved properties. For example, semi-synthetic derivatives of this compound and pomiferin have been synthesized and evaluated for their inhibitory activity against PDE-5A. nih.gov These studies demonstrated that modifications to the natural scaffold can lead to compounds with notable inhibitory effects and vasorelaxant activity, suggesting the potential for developing new therapeutic agents based on the this compound structure. nih.gov

Preclinical Research and in Vivo Studies of Osajin

In Vitro Efficacy Evaluation in Cellular Models

In vitro studies have investigated the effects of osajin on various cellular processes, including cell viability, cytotoxicity, apoptosis, and the levels of specific biochemical markers. These studies often utilize different cancer cell lines to assess this compound's potential as an anti-cancer agent, as well as other cell types to understand its broader biological activities invivochem.comarctomsci.comsci-hub.semedchemexpress.commdpi.comnih.gov.

Cell Viability and Cytotoxicity Assays

This compound has been shown to decrease the viability of various human cancer cell lines in a dose-dependent manner invivochem.comarctomsci.commedchemexpress.comnih.gov. For instance, studies on human nasopharyngeal carcinoma (NPC) cells (TW076, CG1, and TW04) demonstrated a significant reduction in cell viability upon treatment with this compound invivochem.commedchemexpress.comnih.gov. The effect was also observed to be time-dependent in TW04 cells nih.gov. While this compound exhibited cytotoxicity against several cancer cell lines, including those from kidney, lung, prostate, breast, melanoma, and colon cancers, its cytotoxicity towards some carcinoma cell lines was reported as low, with IC50 values above 10 µM arctomsci.comsci-hub.semedchemexpress.commdpi.com. However, it showed greater activity in certain leukemia cell lines with IC50 values below 10 µM sci-hub.se. Notably, a study indicated that this compound at a concentration of 10 µM did not significantly affect the viability of the human bronchial epithelial cell line BEAS-2B, suggesting some selectivity in its cytotoxic effects sci-hub.senih.govresearchgate.net.

Data from cell viability assays in NPC cells are summarized below:

Cell LineThis compound Concentration Range (µM)Effect on ViabilityReference
TW076 (NPC)0.01–10Significantly decreased (dose-dependent) invivochem.commedchemexpress.comnih.gov
CG1 (NPC)0.01–10Significantly decreased (dose-dependent) invivochem.commedchemexpress.comnih.gov
TW04 (NPC)0.01–10Significantly decreased (dose-dependent and time-dependent) invivochem.commedchemexpress.comnih.gov
BEAS-2B (human bronchial epithelial)10No significant effect sci-hub.senih.govresearchgate.net
Various carcinoma cell lines (kidney, lung, prostate, breast, melanoma, colon)IC50 > 10 µM (low cytotoxicity) arctomsci.comsci-hub.semedchemexpress.commdpi.com
CEM/ADR5000 (leukemia)IC50 < 10 µM (more active) sci-hub.se
CHLA15 (Neuroblastoma)IC50 = 14 µM mdpi.com
LAN5 (Neuroblastoma)IC50 = 16 µM mdpi.com

Apoptosis Assays

Research indicates that this compound induces apoptosis in various cell lines, particularly in human NPC cells invivochem.comarctomsci.commedchemexpress.comnih.gov. Studies using Annexin V-PI binding assays and flow cytometry have quantified apoptotic cell death following this compound treatment nih.gov. This compound has been shown to induce apoptosis through multiple pathways, including the extrinsic death receptor pathway and intrinsic pathways involving mitochondria and endoplasmic reticulum stress invivochem.comarctomsci.commedchemexpress.comnih.govresearchgate.net. Evidence supporting this compound-induced apoptosis includes the observation of a significant loss of mitochondrial transmembrane potential, the release of cytochrome c into the cytosol, the upregulation of Fas ligand (FasL) and proapoptotic Bax protein, and the downregulation of antiapoptotic Bcl-2 protein invivochem.comnih.gov. Furthermore, this compound treatment leads to the activation of caspases, including caspases-9, -8, -4, and -3, which are key executioners of apoptosis invivochem.comnih.govresearchgate.net.

Biochemical Marker Analysis

In cellular models, this compound's effects extend to various biochemical markers. Studies have analyzed markers related to oxidative stress, endoplasmic reticulum stress, and apoptosis signaling pathways invivochem.comnih.govresearchgate.netscispace.com. For instance, in NPC cells, this compound treatment led to the suppression of glucose-regulated protein 78 kDa (GRP78), a marker associated with endoplasmic reticulum stress invivochem.comnih.gov. As mentioned in the apoptosis section, this compound influences the expression levels of pro- and anti-apoptotic proteins like Bax and Bcl-2 and activates caspases invivochem.comnih.govresearchgate.net. In vitro studies also suggest this compound's antioxidant abilities, including peroxynitrite and DPPH radical scavenging activity, and effects on lipid peroxidation in rat liver microsomal fractions scispace.com.

In Vivo Efficacy Studies in Animal Models

In vivo studies using animal models have been conducted to evaluate the protective and therapeutic effects of this compound in complex biological systems, particularly in models of organ injury associated with oxidative stress and inflammation wikipedia.orgresearchgate.nettandfonline.comscispace.comctdbase.orgchemfaces.comingentaconnect.comresearchgate.netnih.govtandfonline.comnih.govresearchgate.net.

Sepsis-Associated Acute Kidney Injury (SA-AKI) Models

This compound has been investigated for its protective effects against SA-AKI in rat models induced by cecal ligation and puncture (CLP) researchgate.nettandfonline.comnih.govresearchgate.net. In these models, sepsis leads to significant kidney damage characterized by increased oxidative stress, inflammation, and apoptosis researchgate.netnih.govresearchgate.net. Studies have shown that this compound administration significantly reduced levels of lipid peroxidation (LPO) and improved the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase in kidney tissues researchgate.netnih.govresearchgate.net. Furthermore, this compound treatment decreased the expression of inflammatory markers like interleukin-33 (IL-33) and apoptosis markers like caspase-3 in renal tissues researchgate.netnih.govresearchgate.net. Histopathological examination revealed that this compound alleviated the severe degeneration, necrosis, and interstitial nephritis observed in the kidneys of septic rats researchgate.netresearchgate.net. Biochemical analysis of serum also indicated that this compound lowered elevated levels of serum creatinine (B1669602) and urea, markers of impaired renal function researchgate.netnih.govresearchgate.net.

Key findings in SA-AKI models:

ParameterSepsis Group (vs. Sham)This compound Treatment (vs. Sepsis)Significance (p-value)Reference
Lipid Peroxidation (LPO)IncreasedReduced< 0.001 researchgate.netnih.govresearchgate.net
Superoxide Dismutase (SOD)DecreasedIncreased< 0.001 researchgate.netnih.govresearchgate.net
Catalase (CAT)DecreasedIncreased< 0.001 researchgate.netnih.govresearchgate.net
Interleukin-33 (IL-33) ExpressionIncreasedLowered< 0.001 researchgate.netnih.govresearchgate.net
Caspase-3 ExpressionIncreasedLowered< 0.001 researchgate.netnih.govresearchgate.net
Serum CreatinineIncreasedDecreasedNot specified, but improved researchgate.netnih.govresearchgate.net
Serum UreaIncreasedDecreasedNot specified, but improved researchgate.netnih.govresearchgate.net
Renal HistopathologySevere degeneration, necrosis, nephritisAlleviated changesSignificant researchgate.netresearchgate.net

Ischemia-Reperfusion Injury Models (e.g., kidney, myocardium)

This compound has demonstrated protective effects in animal models of ischemia-reperfusion (I/R) injury in organs such as the kidney and myocardium wikipedia.orgtandfonline.comscispace.comctdbase.orgchemfaces.comingentaconnect.comresearchgate.netnih.gov.

In a rat model of unilateral kidney I/R, prophylactic administration of this compound attenuated renal injury chemfaces.comingentaconnect.comresearchgate.netnih.gov. The study involved inducing ischemia for 60 minutes followed by reperfusion chemfaces.comingentaconnect.comresearchgate.netnih.gov. This compound treatment led to a significant decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation, and increased the activity of antioxidant enzymes like SOD and total antioxidant capacity in kidney tissue and blood chemfaces.comingentaconnect.comresearchgate.netnih.gov. Histopathological examination showed that this compound reduced the severity of tubular necrosis, hyaline casts, and inflammatory infiltrates observed in the kidneys subjected to I/R researchgate.net.

In myocardial I/R injury models in rats, this compound administration also showed cardioprotective effects wikipedia.orgtandfonline.comscispace.comchemfaces.com. Studies using isolated, perfused rat hearts subjected to global ischemia followed by reperfusion demonstrated that this compound attenuated myocardial dysfunction scispace.comchemfaces.com. This was supported by improved functional parameters such as left ventricular pressure (LVP) and left ventricular end-diastolic pressure (LVEDP) scispace.comchemfaces.com. Biochemically, this compound treatment resulted in decreased levels of MDA and increased antioxidant enzyme values and total antioxidant activity in the myocardium and serum, indicating a reduction in oxidative stress scispace.comchemfaces.com.

Summary of findings in I/R injury models:

Model OrganParameterI/R Group (vs. Control)This compound Treatment (vs. I/R)Reference
KidneyMalondialdehyde (MDA)ElevatedDecreased chemfaces.comingentaconnect.comresearchgate.netnih.gov
KidneySuperoxide Dismutase (SOD)DecreasedIncreased chemfaces.comingentaconnect.comresearchgate.netnih.gov
KidneyTotal Antioxidant CapacityDecreasedIncreased chemfaces.comingentaconnect.comresearchgate.netnih.gov
KidneyHistopathologyTubular necrosis, casts, inflammationReduced injury researchgate.net
MyocardiumMalondialdehyde (MDA)ElevatedDecreased scispace.comchemfaces.com
MyocardiumAntioxidant Enzymes (SOD, GSHPx)AlteredIncreased activity scispace.comchemfaces.com
MyocardiumTotal Antioxidant ActivityDecreasedIncreased scispace.comchemfaces.com
MyocardiumLeft Ventricular Pressure (LVP)Reduced recoveryImproved recovery scispace.comchemfaces.com
MyocardiumLeft Ventricular End-Diastolic Pressure (LVEDP)IncreasedDecreased scispace.comchemfaces.com

Gastric Ulcer Models

Studies have investigated the effects of this compound in gastric ulcer models. Research by Erol et al. and Bozkurt et al. suggested this compound, along with pomiferin (B1679039), as potential treatments for indomethacin-induced gastric ulcers nih.gov. These isoflavones demonstrated effects against gastric ulcers by suppressing reactive oxygen species (ROS) and improving the antioxidant system nih.gov. Indomethacin-induced gastric ulcer models are known to involve oxidative stress caused by increased ROS production researchgate.net.

Antidiabetic Models

This compound has shown promise in antidiabetic models. In rats with diabetes mellitus induced by alloxan, this compound treatment displayed an antidiabetic effect nih.govresearchgate.net. A study evaluating the antidiabetic effects of this compound and pomiferin in normal and streptozotocin-induced diabetic rats found that pomiferin showed significant hypoglycemic activity, decreasing serum glucose and triglyceride levels while increasing serum insulin (B600854) in diabetic rats chemfaces.comresearchgate.net. While pomiferin exhibited higher potential in this specific study, this compound was also evaluated for its antidiabetic effects chemfaces.comresearchgate.net. Another study indicated that this compound administration improved blood glucose levels, insulin levels, and C-peptide numbers towards normal values in diabetic model mice researchgate.net.

Table 1: Effects of this compound and Pomiferin in Streptozotocin-induced Diabetic Rats

CompoundSerum GlucoseSerum TriglycerideSerum InsulinC-peptide
This compoundImprovedImprovedImprovedImproved
PomiferinDecreasedDecreasedIncreasedNo effect

Evaluation of Biomarkers of Oxidative Stress, Inflammation, and Apoptosis in vivo

In vivo studies have evaluated this compound's impact on biomarkers of oxidative stress, inflammation, and apoptosis. This compound has been shown to enhance the antioxidant system by increasing glutathione (B108866) peroxidase activity and total antioxidant capacity in blood serum nih.govresearchgate.net. It also decreased the serum level of malondialdehyde (MDA), a marker of lipid peroxidation nih.govresearchgate.net.

In a rat model of sepsis-associated acute kidney injury (SA-AKI), this compound protected against SA-AKI by suppressing the IL-33/LPO/8-OHdG/caspase-3 pathway and improving the antioxidant system nih.govresearchgate.net. The study observed that this compound significantly reduced lipid peroxidation (LPO) levels, improved biomarkers of antioxidant status, and decreased the expression of IL-33, 8-OHdG (a marker of DNA damage), and caspase-3 (a key enzyme in apoptosis) in kidney tissues nih.govresearchgate.net.

This compound has also demonstrated anti-inflammatory and antioxidant effects in other in vivo studies nih.gov. Its suppression of oxidative stress has been shown to decrease ischemia-reperfusion (I/R)-induced damage in various organs in rats nih.govresearchgate.net. Furthermore, this compound alleviated liver damage during sepsis by blocking oxidative stress, inflammation, and apoptosis nih.gov. In a rat model of sepsis-induced brain damage, this compound administration reversed histopathological changes and significantly ameliorated increased 8-OHdG, Bax, and caspase-3 expression, indicating anti-apoptotic effects researchgate.net.

Table 2: In Vivo Effects of this compound on Biomarkers

Biomarker CategorySpecific BiomarkerEffect of this compound Administration (in vivo)Reference
Oxidative StressGlutathione Peroxidase ActivityIncreased nih.govresearchgate.net
Oxidative StressTotal Antioxidant CapacityIncreased nih.govresearchgate.net
Oxidative StressMalondialdehyde (MDA)Decreased nih.govresearchgate.net
Oxidative StressLipid Peroxidation (LPO)Reduced nih.govresearchgate.net
DNA Damage8-hydroxydeoxyguanosine (8-OHdG)Decreased expression nih.govresearchgate.netresearchgate.net
InflammationIL-33Decreased expression nih.govresearchgate.net
ApoptosisCaspase-3Decreased expression nih.govresearchgate.netresearchgate.net
ApoptosisBaxDecreased expression researchgate.net

Pharmacokinetics and Pharmacodynamics (PK/PD) Considerations

Understanding the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of this compound is crucial for evaluating its therapeutic potential. PK/PD studies characterize the relationship between drug concentration over time and its effect over time researchgate.netgoogle.com. While specific detailed PK/PD data for this compound were not extensively found in the provided search results, the general principles of PK/PD apply to its study.

In Vitro-In Vivo Extrapolation (IVIVE) Challenges and Strategies

In Vitro-In Vivo Extrapolation (IVIVE) is a strategy used to predict in vivo drug behavior based on in vitro data acs.orgtandfonline.com. Challenges in IVIVE for compounds like this compound, particularly prenylated flavonoids, can arise due to complex absorption, metabolism, and distribution characteristics. tandfonline.comtandfonline.com Strategies to address these challenges involve utilizing various in vitro models (e.g., cell lines) and combining the data with computational modeling to predict in vivo PK/PD profiles acs.orgtandfonline.com. However, specific IVIVE challenges and strategies directly related to this compound were not detailed in the provided search results.

Bioavailability and Metabolism Studies

Studies on the bioavailability and metabolism of this compound are important for understanding how the compound is absorbed, distributed, metabolized, and excreted by the body acs.org. While detailed dosage and administration information is excluded, research has explored its biotransformation.

Biotransformation by Microbial Systems (e.g., Cunninghamella elegans)

Microbial biotransformation studies can provide insights into potential metabolic pathways of compounds. Cunninghamella elegans is a filamentous fungus that has been used as an in vitro model for mammalian drug metabolism due to its similar biotransformation mechanisms, including phase I (oxidative) and phase II (conjugative) reactions uiw.edu. Studies have analyzed the metabolization of this compound and pomiferin by Cunninghamella elegans to better understand their metabolic profiles uiw.eduuiw.edu. This fungal model can catalyze structural modifications to chemical compounds, often leading to the formation of more polar molecules uiw.edu. Research has specifically used Cunninghamella elegans (ATCC 9245) to study the biotransformation products of this compound and pomiferin uiw.eduuiw.edu.

Identification of Metabolites and Derivatives

Preclinical and in vivo studies investigating this compound often involve the analysis of its metabolic fate and the identification of potential derivatives. While this compound itself is a key bioactive isoflavone (B191592) found in Maclura pomifera researchgate.netresearchgate.net, understanding its biotransformation is crucial for comprehending its pharmacological effects and potential therapeutic applications.

Research has explored the metabolic profile of this compound, including studies utilizing biological systems like fungal biotransformation. One study investigated the biotransformation of this compound and pomiferin, another prenylated isoflavone found alongside this compound in Maclura pomifera, using Cunninghamella elegans (ATCC 9245) uiw.edu. This fungus was previously shown to metabolize quercetin, an antioxidant structurally similar to this compound and pomiferin uiw.edu. The study indicated that Cunninghamella elegans metabolized this compound more efficiently than pomiferin uiw.edu. High-Performance Liquid Chromatography (HPLC) analysis revealed the presence of potential metabolites of this compound after incubation with the fungus uiw.edu. These potential metabolites were observed at lower retention times compared to the unmetabolized this compound, consistent with the formation of metabolic products uiw.edu.

While specific human or mammalian metabolites of this compound are not extensively detailed in the provided search results, studies on isoflavone metabolism in general highlight common biotransformation pathways. Isoflavones undergo various metabolic processes, including phase I and phase II metabolism, primarily in the liver wuxiapptec.comtandfonline.com. Phase I reactions often involve oxidation, reduction, or hydrolysis, while phase II reactions typically involve conjugation with molecules such as glucuronic acid or sulfate (B86663) researchgate.net. These metabolic processes can influence the compound's activity, bioavailability, and excretion wuxiapptec.comepo-berlin.com.

The identification of derivatives of this compound is also an area of research, particularly in the context of synthesizing analogues with potentially improved pharmacological properties mdpi.comnih.gov. Synthetic approaches have been developed to create this compound analogues, and these synthesized compounds are then evaluated for their biological activities, such as anti-inflammatory effects mdpi.comnih.gov. For instance, studies have described the total synthesis of this compound and its analogues, which were subsequently tested for their anti-inflammatory activities against inflammatory markers like TNF-α and IL-6 in in vitro models mdpi.comnih.gov. Some synthesized analogues have shown promising inhibitory effects, suggesting the potential for developing novel therapeutic agents based on the this compound structure mdpi.com.

The study of this compound's biotransformation and the creation of its derivatives contribute to a better understanding of its behavior in biological systems and the potential for developing related compounds with enhanced therapeutic profiles.

Identified Potential Metabolites (from Cunninghamella elegans biotransformation study):

Compound NameNotes
Potential this compound MetabolitesObserved via HPLC at lower retention times

Synthesized this compound Derivatives (Examples from research):

Compound NameNotes
Compound 39dSynthesized analogue with anti-inflammatory activity mdpi.com
Compound 39eSynthesized analogue with anti-inflammatory activity mdpi.com
Various AnaloguesSynthesized through different routes and tested for activity mdpi.com

Emerging Research Directions and Future Perspectives

Exploration of Osajin's Potential in Novel Therapeutic Areas

Emerging research is actively investigating the potential of this compound in therapeutic areas beyond its initially identified properties. Studies have explored its activity against various conditions, including sepsis-associated acute kidney injury and certain types of cancer. nih.govupol.cznih.gov For instance, this compound has shown potential protective effects against sepsis-associated acute kidney injury by targeting specific molecular pathways. nih.gov Additionally, research into copper coordination compounds incorporating this compound and Pomiferin (B1679039), another isoflavone (B191592) from Maclura pomifera, has demonstrated marked effects against various human tumor cell lines, sometimes surpassing the effects of commonly used platinum-based drugs like cisplatin (B142131) in in vitro studies. upol.cz this compound has also been investigated for its potential in inhibiting prostate cancer cell growth, migration, and invasion by impacting fatty acid synthase (FASN) and androgen receptor (AR) expression, and inducing apoptosis through a caspase-dependent pathway. nih.gov

Development of Delivery Systems for Enhanced Bioavailability and Target Specificity

The development of novel drug delivery systems is a significant area of research aimed at improving the therapeutic profile of compounds by enhancing their bioavailability and targeting specific sites of action. mdpi.comnih.gov For compounds like this compound, which may face challenges such as limited solubility or poor target delivery, advanced delivery systems are being explored. These systems can include nanoparticles, liposomes, and other carrier-based or coupling-based strategies designed to control drug release and improve accumulation in target tissues while minimizing systemic exposure. mdpi.comnih.govnumberanalytics.commdpi.com Research in this area focuses on engineering these systems with specific ligands or properties that facilitate targeted uptake by desired cells or tissues, thereby potentially increasing efficacy and reducing off-target effects. numberanalytics.commdpi.comnih.gov

Combination Therapies Involving this compound for Synergistic Effects

Investigating combination therapies is a crucial research direction to potentially enhance the efficacy of this compound and overcome challenges like drug resistance. plos.org Combining this compound with other therapeutic agents could lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. plos.orgmdpi.comdovepress.com This approach is widely explored in various disease areas, including cancer, to improve treatment outcomes and potentially reduce the required dosage of individual compounds, thereby mitigating potential toxicity. mdpi.comresearchgate.netnih.gov Research in this area would involve evaluating the interactions between this compound and other drugs in vitro and in vivo to identify combinations that yield synergistic therapeutic benefits. mdpi.comdovepress.comresearchgate.net

Advanced Preclinical and Translational Research

Advanced preclinical and translational research are essential steps in the development of this compound as a potential therapeutic agent. This involves rigorous testing in relevant biological models to evaluate efficacy, understand mechanisms of action, and assess pharmacokinetics and pharmacodynamics before moving to clinical studies. eso-stroke.orgvhio.netvirscio.comnih.gov Utilizing sophisticated preclinical models, including relevant animal models that better mimic human diseases, is crucial for improving the predictability of clinical outcomes. eso-stroke.orgvirscio.comnih.gov Translational research aims to bridge the gap between basic scientific discoveries and clinical applications, ensuring that findings from preclinical studies can be effectively translated into potential therapies for patients. eso-stroke.orgvhio.netvirscio.com This also involves the collection and analysis of biological samples to identify biomarkers and further understand disease mechanisms and treatment responses. eso-stroke.org

Structural Optimization and Rational Design of this compound Analogues with Improved Efficacy and Selectivity

Role of this compound in Systems Biology and Multi-Omics Research

Integrating the study of this compound into systems biology and multi-omics research can provide a more comprehensive understanding of its effects on biological systems. nih.govmdpi.cominstitut-curie.orgresearchgate.net Systems biology aims to understand the complex interactions within biological systems from a holistic perspective, utilizing data from various "omics" disciplines such as genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.cominstitut-curie.orgresearchgate.net By applying multi-omics approaches to study the effects of this compound, researchers can gain insights into how it influences gene expression, protein profiles, metabolic pathways, and other molecular components. mdpi.cominstitut-curie.org This integrated approach can help identify the specific molecular targets and pathways modulated by this compound, reveal potential off-target effects, and uncover biomarkers of response or resistance, leading to a deeper understanding of its mechanisms of action and potential therapeutic applications. mdpi.com

Regulatory Science Considerations for Future Development

As research into this compound progresses towards potential clinical applications, regulatory science considerations become increasingly important. Regulatory science plays a critical role in the development and evaluation of new therapies, ensuring their safety, efficacy, and quality. frontiersin.orgeuropa.eunih.gov Future development of this compound would involve navigating regulatory pathways, which require robust preclinical data, well-designed clinical trials, and comprehensive data analysis to support regulatory submissions. frontiersin.orgeuropa.eu Addressing regulatory science research needs, such as developing novel endpoints and biomarkers, understanding complex clinical trial designs, and ensuring data quality and interpretability, will be crucial for the successful translation of this compound from research to approved therapeutic use. frontiersin.orgeuropa.eu Collaboration between researchers, industry, and regulatory authorities is essential to address these considerations effectively. frontiersin.orgeuropa.eunih.gov

Q & A

Q. What are the foundational chemical properties of osajin, and how do they influence its biological activity?

this compound, a prenylated isoflavone, exhibits distinct structural features such as hydroxyl and methoxy groups that contribute to its redox activity and interaction with cellular targets. Key properties include lipophilicity (enhanced by prenyl groups), which facilitates membrane penetration, and ortho-dihydroxy configurations in related compounds (e.g., pomiferin) that determine antioxidant capacity . Methodologically, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for structural elucidation and purity assessment .

Q. What experimental models are suitable for initial screening of this compound’s bioactivity?

In vitro models such as human nasopharyngeal carcinoma (NPC) cell lines are widely used to study this compound’s apoptotic effects. Standard assays include MTT for cytotoxicity, flow cytometry for cell cycle analysis, and caspase activity assays (e.g., fluorometric detection of caspase-3/-8/-9) to map apoptotic pathways . For antioxidant studies, lipid peroxidation assays in purified sunflower triacylglycerols provide a controlled system to compare this compound’s efficacy against synthetic antioxidants .

Advanced Research Questions

Q. How does this compound activate multiple apoptotic pathways in cancer cells, and what methodological approaches validate these mechanisms?

this compound induces apoptosis via death receptor (extrinsic), mitochondrial (intrinsic), and endoplasmic reticulum (ER) stress pathways. Key methods include:

  • DNA fragmentation analysis : Gel electrophoresis and cell death ELISA to quantify cytoplasmic nucleosomes .
  • Caspase activation : Fluorometric assays for caspase-3/-8/-9 and siRNA knockdown to confirm pathway dependency .
  • Mitochondrial membrane potential : MitoCapture™ staining and Western blot for Bax/Bcl-2 ratio changes . Contradictions arise when comparing this compound’s efficacy across cell types, necessitating pathway-specific inhibitors (e.g., ZB4 for Fas receptor blockade) to isolate mechanisms .

Q. Why does this compound exhibit lower antioxidant activity compared to pomiferin, and how can structural-activity relationships (SARs) resolve this discrepancy?

Pomiferin’s ortho-dihydroxy configuration enables superior radical scavenging, while this compound lacks this moiety, reducing its antioxidant capacity. SAR studies employ:

  • Comparative chromatography : Isolation of structural analogs from Maclura pomifera extracts .
  • Lipid peroxidation assays : Quantifying malondialdehyde (MDA) levels in triacylglycerol autooxidation models . Advanced techniques like density functional theory (DFT) calculations can predict redox potentials to validate experimental findings .

Q. What are the best practices for ensuring reproducibility in this compound-related experiments?

  • Detailed protocols : Document extraction methods (e.g., column chromatography for compound isolation) and solvent systems .
  • Characterization standards : Adhere to Journal of Organic Chemistry guidelines for NMR, HPLC, and mass spectrometry data .
  • Data transparency : Submit raw datasets (e.g., caspase activity curves, Western blot images) as Supporting Information .

Methodological Challenges and Contradictions

Q. How can researchers address conflicting data on this compound’s dose-dependent effects in apoptosis assays?

Discrepancies often stem from cell line variability (e.g., p53 status in NPC cells) or assay sensitivity. Mitigation strategies include:

  • Dose-response curves : Use a wide concentration range (e.g., 1–100 µM) to identify threshold effects .
  • Combinatorial assays : Pair MTT results with Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects .

Q. What statistical approaches are optimal for analyzing this compound’s dual pro-apoptotic and antioxidant effects?

  • Multivariate analysis : Principal component analysis (PCA) to disentangle correlated variables (e.g., caspase activation vs. ROS reduction) .
  • Time-series experiments : Monitor temporal changes in apoptotic markers (e.g., cytochrome c release) alongside oxidative stress indices (e.g., glutathione levels) .

Data Presentation and Publication Standards

Q. How should researchers present complex this compound datasets to meet journal requirements?

  • Structured figures : Use schematic diagrams to illustrate apoptotic pathways (see Figure 1 in ).
  • Supplementary tables : Include IC50 values, purity metrics, and negative controls (e.g., solvent-only treatments) .
  • Ethical reporting : Disclose conflicts of interest and validate animal/human subject protocols per institutional guidelines .

Table: Key Experimental Findings on this compound

Study Focus Key Method Result Reference
Apoptosis in NPC cellsCaspase-3 siRNA knockdown70% reduction in apoptosis
Antioxidant activitySunflower triacylglycerol assayThis compound IC50: 45 µM; Pomiferin IC50: 12 µM
Mitochondrial pathwayMitoCapture™ stainingΔΨm collapse in 80% of treated cells

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.